molecular formula C8H9N3O B2754568 2-(3-Amino-2-oxopyridin-1-yl)propanenitrile CAS No. 1614217-71-8

2-(3-Amino-2-oxopyridin-1-yl)propanenitrile

Cat. No.: B2754568
CAS No.: 1614217-71-8
M. Wt: 163.18
InChI Key: JRIJTTWUKAZEOL-UHFFFAOYSA-N
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Description

2-(3-Amino-2-oxopyridin-1-yl)propanenitrile is a heterocyclic organic compound that features a pyridine ring substituted with an amino group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2-oxopyridin-1-yl)propanenitrile typically involves the reaction of 3-amino-2-oxopyridine with acrylonitrile under basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with sodium hydroxide as the base. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-2-oxopyridin-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(3-Amino-2-oxopyridin-1-yl)propanenitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-2-oxopyridin-1-yl)propanenitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a nitrile group allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

2-(3-amino-2-oxopyridin-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-6(5-9)11-4-2-3-7(10)8(11)12/h2-4,6H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIJTTWUKAZEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N1C=CC=C(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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